(1-methyl-1H-pyrazol-4-yl)methanol
Overview
Description
(1-Methyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include (1-methyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which justified its potent in vitro antipromastigote activity . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological activity of the targets.
Biochemical Pathways
It is known that pyrazole-bearing compounds can have antileishmanial and antimalarial activities . This suggests that this compound might affect the biochemical pathways related to these diseases.
Result of Action
It is known that pyrazole-bearing compounds can have antileishmanial and antimalarial activities . This suggests that this compound might have similar effects.
Action Environment
It is known that the compound is very soluble , which suggests that it might be stable in various environments.
Biochemical Analysis
Biochemical Properties
(1-Methyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes and proteins, forming complexes that can influence catalytic activities. For instance, it has been shown to interact with copper-containing enzymes, potentially affecting their catalytic efficiency . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the pyrazole ring and the metal ions in the enzyme’s active site.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. Additionally, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can alter metabolic fluxes, potentially leading to changes in energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the context . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical outcome without inducing toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for its accumulation and activity in target tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within the cell is essential for its function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Methyl-1H-pyrazol-4-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 1-methylpyrazole-4-carbaldehyde using sodium tetrahydroborate in methanol . The reaction is typically carried out at room temperature for about three hours. Another method involves the reduction of ethyl 1-methyl-1H-pyrazole-4-carboxylate using lithium aluminium hydride in tetrahydrofuran (THF) at 60°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include 1-methyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: The major products include 1-methyl-1H-pyrazole-4-methanol and 1-methyl-1H-pyrazole-4-amine.
Substitution: The major products include 1-methyl-1H-pyrazole-4-chloride and 1-methyl-1H-pyrazole-4-bromide.
Scientific Research Applications
(1-Methyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-carbaldehyde
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-1H-pyrazole-4-amine
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group at the 4-position of the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXREDPBMQKKAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474803 | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112029-98-8 | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00474803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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